molecular formula C23H25N5O3 B2830494 9-(furan-2-ylmethyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 850720-37-5

9-(furan-2-ylmethyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2830494
CAS RN: 850720-37-5
M. Wt: 419.485
InChI Key: NLDWUSRXPUEXFJ-UHFFFAOYSA-N
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Description

The compound “9-(furan-2-ylmethyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidine derivatives, including those with a pyrano[2,3-d]pyrimidine-2,4-dione scaffold, have been studied for their potential as inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . These compounds have shown promising activity in inhibiting PARP-1 and have anti-proliferative activity against certain human cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized as potential inhibitors against PARP-1 . Another study reported the synthesis of new fused pyrano[4,3-b]pyridine derivatives from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate .

Scientific Research Applications

Antimicrobial resistance is a global concern, necessitating the discovery of novel antimicrobial agents. Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Let’s explore the various applications of this compound:

Structure of Furan: Furan is a heterocyclic aromatic compound composed of one oxygen atom and four carbon atoms. It is highly reactive and exhibits diverse biological and pharmacological properties . The compound we’re discussing contains a furan nucleus, making it an interesting candidate for drug development.

!Furan Structure

Therapeutic Advantages

The compound “9-(furan-2-ylmethyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” offers several therapeutic advantages:

Recent Research

Several studies have explored the synthesis and bioactivity of furfural derivatives, including those containing furan moieties. Researchers have investigated their antimicrobial, antiviral, antioxidant, antitumor, antihistaminic, and fungicidal properties .

Applications

Let’s focus on six unique applications:

Antibacterial Agents: Given the urgent need for effective antimicrobial compounds, researchers have explored furan derivatives as potential antibacterial agents. Their structural diversity allows for the design of novel molecules with improved efficacy against both gram-positive and gram-negative bacteria .

Antiviral Properties: Furan-containing compounds may exhibit antiviral activity. Investigating their mechanisms of action and specific targets could lead to the development of new antiviral drugs.

Antioxidant Effects: Furan derivatives might possess antioxidant properties, protecting cells from oxidative damage. Understanding their antioxidant mechanisms is crucial for potential therapeutic applications.

Antitumor Potential: Exploring the impact of furan derivatives on tumor cells could reveal novel anticancer agents. Their ability to interfere with cancer cell growth and survival warrants further investigation.

Neuroprotective Properties: Considering furan’s diverse effects, researchers may explore its neuroprotective potential. Could it play a role in preventing neurodegenerative diseases?

Drug Delivery Systems: Furan-based compounds could serve as drug carriers or components of drug delivery systems. Their stability, biocompatibility, and ability to encapsulate therapeutic agents are worth exploring.

Conclusion

The compound “9-(furan-2-ylmethyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” holds promise across various therapeutic areas. Researchers continue to investigate its applications, aiming to address critical health challenges

Mechanism of Action

The mechanism of action of these compounds involves inhibiting PARP-1, an enzyme involved in DNA repair damage. This inhibition compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Future Directions

The future directions for this compound could involve further studies to evaluate its potential as a therapeutic agent, particularly in the context of cancer treatment. The synthesized compounds could be further evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against other human cancer cell lines .

properties

IUPAC Name

9-(furan-2-ylmethyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-25-20-19(21(29)28(23(25)30)13-5-10-17-8-3-2-4-9-17)27-14-7-12-26(22(27)24-20)16-18-11-6-15-31-18/h2-4,6,8-9,11,15H,5,7,10,12-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDWUSRXPUEXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4CCCN(C4=N2)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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